molecular formula C15H21N3O4S B5416247 N~3~-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N~3~-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B5416247
M. Wt: 339.4 g/mol
InChI Key: HCCUIBBHKVEMJU-UHFFFAOYSA-N
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Description

N~3~-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound known for its diverse biological activities and potential therapeutic applications. This compound features a piperidine ring, a sulfonyl group, and an acetylamino phenyl moiety, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11(19)16-13-6-3-7-14(9-13)17-15(20)12-5-4-8-18(10-12)23(2,21)22/h3,6-7,9,12H,4-5,8,10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCUIBBHKVEMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step chemical reactions. Key steps include acylation, sulfonylation, and amidation reactions. For instance, the formation of piperidine derivatives through these reactions has been well-documented.

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in the literature. the general approach involves optimizing the reaction conditions to achieve high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N~3~-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Amidation: Formation of amide bonds through the reaction of carboxylic acids or their derivatives with amines.

    Sulfonylation: Introduction of a sulfonyl group into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and amines. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions are derivatives of the original compound, often with modifications to the piperidine ring or the phenyl moiety, which can enhance or alter the biological activity of the compound.

Scientific Research Applications

N~3~-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N3-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. This interaction is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Acetylamino)phenyl]-3-phenylacrylamide: Shares a similar acetylamino phenyl moiety but differs in the rest of the structure.

    N-[3-(acetylamino)phenyl]-3-aminobenzamide: Another compound with an acetylamino phenyl group, used in different research applications.

Uniqueness

N~3~-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE stands out due to its unique combination of a piperidine ring, sulfonyl group, and acetylamino phenyl moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.

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